3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
Overview
Description
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a pyridinyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide. This results in the formation of 4-fluorophenylacetonitrile.
Pyridinyl Group Introduction: The intermediate is then subjected to a reaction with 4-pyridinecarboxaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
- 3-(4-Methylphenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
- 3-(4-Bromophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
Uniqueness
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a fluorophenyl group, a pyridinyl group, and a nitrile group, which contribute to its unique chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is C14H10FN2O. It is characterized by the following structural features:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 240.24 g/mol |
CAS Number | 148671-42-5 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's fluorophenyl and pyridinyl groups facilitate binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways, which may result in therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated the anticancer potency of various pyrazolo[3,4-b]pyridine derivatives against cancer cell lines such as HeLa and MCF7. The results demonstrated that certain derivatives showed substantial inhibition of cell proliferation and induced apoptosis in these cancer cell lines .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress markers. This potential was highlighted in research focused on related compounds that demonstrated effectiveness in reducing inflammation in various models .
Study 1: Antitumor Activity
A recent study investigated the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, including those with similar structures to this compound. The findings indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity against HeLa cells, with some compounds inducing over 40% apoptosis compared to controls .
Study 2: Inhibition of CDK Enzymes
Another notable study assessed the inhibitory effects of various derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The data revealed that certain compounds could significantly inhibit CDK2 and CDK9 activities, leading to cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJQEOIICYYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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